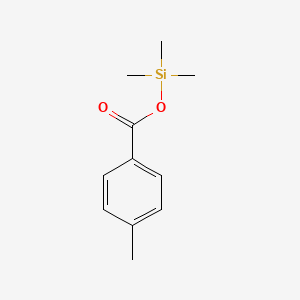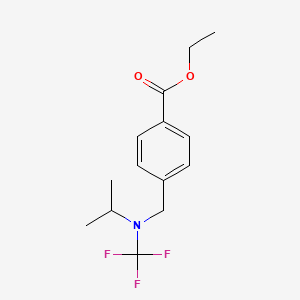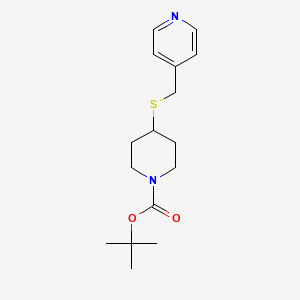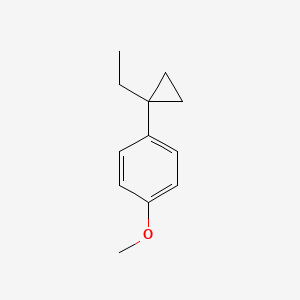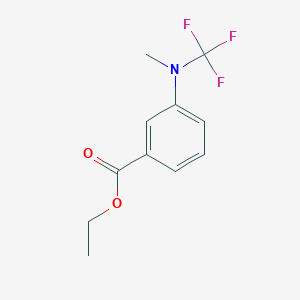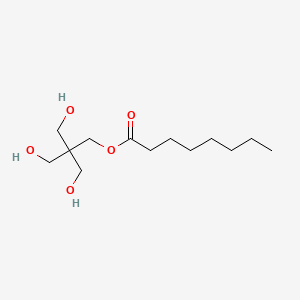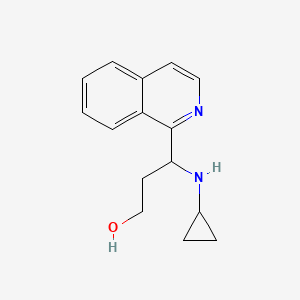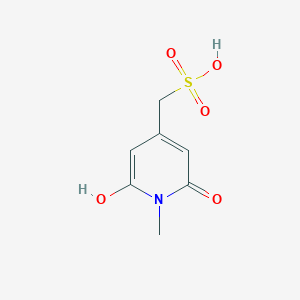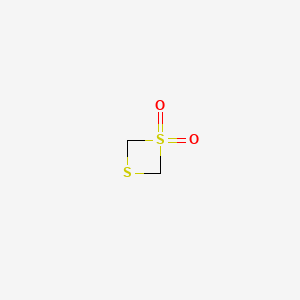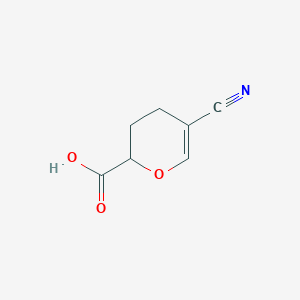
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxymethylene group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various esters, amides, and thioesters.
科学研究应用
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
Methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Cyclohexane-1,3-dione: Contains a similar cyclohexane ring structure but lacks the ester and hydroxymethylene groups.
Uniqueness
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is unique due to the presence of both the hydroxymethylene and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
ethyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h6-7,11H,2-5H2,1H3/b8-6- |
InChI 键 |
KWODIXJIFXFDSL-VURMDHGXSA-N |
手性 SMILES |
CCOC(=O)C1CCC(=O)/C(=C\O)/C1 |
规范 SMILES |
CCOC(=O)C1CCC(=O)C(=CO)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
